2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Descripción

Significance of Dioxolane Derivatives in Organic and Medicinal Chemistry

Dioxolane derivatives, a class of five-membered heterocyclic acetals, hold a position of considerable importance in the fields of organic and medicinal chemistry. Their utility stems from their relative stability and their function as effective protecting groups for 1,2-diols, aldehydes, and ketones during multi-step organic syntheses. nih.gov The dioxolane moiety is also a structural feature in numerous biologically active compounds, contributing to their pharmacological profiles. nih.gov Researchers have explored dioxolane derivatives for a wide array of medicinal applications, with studies revealing their potential as antifungal, antibacterial, antineoplastic, and antiviral agents. nih.gov

Historical Context of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol Research

The research trajectory of this compound is intrinsically linked to the development and utilization of its precursor, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, commonly known as solketal (B138546). The first synthesis of solketal was reported in 1895, produced from the acid-catalyzed reaction of glycerol (B35011) with acetone (B3395972). mdpi.com For many years, research into solketal and its derivatives was steady, with a significant application being its use as an antifreeze agent and a fuel additive. mdpi.com

A renewed and intensified interest in solketal and, by extension, this compound, emerged with the rise of the biodiesel industry and the principles of Green Chemistry. mdpi.com The surplus of glycerol, a byproduct of biodiesel production, spurred investigations into its conversion into value-added chemicals, with solketal being a prime candidate. mdpi.com This focus on sustainable and bio-based feedstocks has propelled research into the synthesis and applications of solketal derivatives, including this compound.

Overview of Key Research Areas for this compound

The academic interest in this compound is concentrated in several key areas that leverage its unique structural and chemical properties.

Chiral Building Block Applications

The chiral nature of this compound, particularly its enantiomerically pure forms, makes it a valuable chiral building block in asymmetric synthesis. Chiral building blocks are essential starting materials for the synthesis of complex molecules with specific stereochemistry, which is often crucial for their biological activity. The stereogenic center in this compound can be used to introduce chirality into a target molecule, influencing the spatial arrangement of its atoms. This is of paramount importance in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different therapeutic effects.

Role in Complex Molecule Synthesis

As a versatile building block, this compound has been employed in the total synthesis of several complex and biologically active molecules. Its utility lies in its bifunctional nature, possessing both a protected diol in the form of the dioxolane ring and a primary alcohol that can be readily modified.

For instance, the (4R) enantiomer of 4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane has been utilized as a starting material in the total synthesis of the anti-diabetic molecule cytopiloyne. sigmaaldrich.com It has also been instrumental in the total synthesis of protectin D1, where it is used to selectively introduce a chiral center. sigmaaldrich.com

Emergent Bio-based Chemical Applications

The derivation of this compound from glycerol, a renewable feedstock, positions it as a key player in the development of sustainable and bio-based chemicals. mdpi.com The drive to reduce reliance on petrochemical resources has led to extensive research into converting biomass-derived platform molecules into valuable chemicals. As a derivative of solketal, which is directly synthesized from glycerol, this compound is part of a value chain that transforms a biodiesel byproduct into a versatile chemical intermediate. mdpi.com Research in this area focuses on optimizing the synthesis of solketal and its derivatives from crude glycerol, as well as exploring their applications as green solvents and precursors for other bio-based materials. rsc.org

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₃ | cymitquimica.comnih.gov |

| Molecular Weight | 146.18 g/mol | nih.gov |

| Appearance | Colorless to light yellow clear liquid | cymitquimica.com |

| Boiling Point | 98 °C at 15 mmHg | |

| 207 °C (lit.) | sigmaaldrich.com | |

| Density | 1.027 g/mL at 25 °C (for (S)-enantiomer) | |

| 1.045 g/mL at 25 °C (for (R)-enantiomer) | sigmaaldrich.com | |

| Refractive Index | n20/D 1.4380 (lit.) (for (S)-enantiomer) | |

| n20/D 1.4390 (lit.) (for (R)-enantiomer) | sigmaaldrich.com |

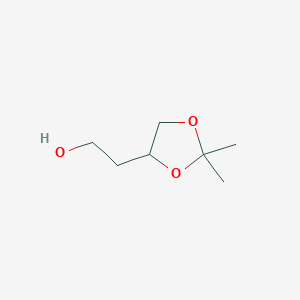

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEZYENJAMOWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400965 | |

| Record name | 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5754-34-7 | |

| Record name | 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2,2 Dimethyl 1,3 Dioxolan 4 Yl Ethanol and Its Stereoisomers

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount for producing specific enantiomers of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol. The chirality is typically introduced at the stage of its precursor, 1,2,4-butanetriol (B146131), which possesses a stereocenter at the C-2 position. bohrium.comresearchgate.net Approaches range from using pre-existing chiral molecules to creating the stereocenter through asymmetric reactions.

Chiral Pool Synthesis Utilizing Glycerol (B35011) Derivatives

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of chiral 1,2,4-butanetriol, a key precursor is malic acid, which is a naturally occurring dicarboxylic acid. wikipedia.orggoogle.com Both (S)- and (R)-malic acid are commercially available, providing access to either enantiomer of the target molecule.

The most common method involves the reduction of malic acid esters. wikipedia.org For instance, (S)-malic acid can be esterified to dimethyl (S)-malate, which is then reduced to afford (S)-1,2,4-butanetriol. google.com This reduction can be accomplished using various reagents, with sodium borohydride (B1222165) being a frequently used and effective choice, often leading to high yields and preserving the stereochemical integrity of the chiral center. google.comchemicalbook.com Alternatively, catalytic hydrogenation over copper-containing catalysts represents another viable industrial method. google.com

While not a direct glycerol derivative, the synthesis of 1,2,4-butanetriol from malic acid is a cornerstone of chiral pool approaches. Biosynthetic routes also provide a connection, where engineered microbes can convert carbohydrates like D-xylose or L-arabinose into specific enantiomers of 1,2,4-butanetriol, demonstrating the use of the broader biomass-derived chiral pool. dtic.milresearchgate.net

| Starting Material | Key Reagent | Product | Yield | Optical Purity | Reference |

|---|---|---|---|---|---|

| Dimethyl (S)-malate | Sodium Borohydride / tert-Butanol | (S)-1,2,4-Butanetriol | 90.0% | 99.0% ee | google.com |

| (S)-Malic acid | Borane-dimethyl sulfide | (S)-1,2,4-Butanetriol | 72% | Not specified | chemicalbook.com |

| Diethyl malate | Copper chromite catalyst | 1,2,4-Butanetriol | 50-70% | Racemic | google.com |

Asymmetric Synthesis Techniques

Asymmetric synthesis techniques create the desired stereocenter from achiral or prochiral starting materials, often using chiral catalysts or auxiliaries. These methods offer an alternative to chiral pool synthesis.

Enzymatic hydroesterification is a form of kinetic resolution where an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product. While specific reports on the enzymatic hydroesterification of 1,2,4-butanetriol are not prevalent, the principle is widely applied to the resolution of racemic alcohols.

In a hypothetical application to racemic 1,2,4-butanetriol, a lipase (B570770) could be used to selectively acylate one enantiomer (e.g., the R-enantiomer) with an acyl donor. This would result in a mixture of the acylated (R)-1,2,4-butanetriol and the unreacted (S)-1,2,4-butanetriol, which can then be separated chromatographically. The ester can be subsequently hydrolyzed to recover the pure (R)-enantiomer. The feasibility of such enzymatic transformations is supported by studies showing that 1,2,4-butanetriol can be esterified by enzymes in vivo. nih.gov

Enantioselective reactions build the chiral center directly with a high degree of stereocontrol. A plausible route to chiral 1,2,4-butanetriol involves the asymmetric dihydroxylation of an unsaturated precursor like 3-buten-1-ol. Using Sharpless asymmetric dihydroxylation, the double bond can be converted into a chiral diol with predictable stereochemistry based on the chiral ligand used (e.g., AD-mix-α or AD-mix-β). This reaction would yield the desired enantiomer of 1,2,4-butanetriol directly from an achiral starting material.

Another approach is the asymmetric reduction of a ketone precursor. For example, the reduction of 1,4-dihydroxy-2-butanone (B91883) using a chiral reducing agent, such as a Corey-Bakshi-Shibata (CBS) catalyst, could produce chiral 1,2,4-butanetriol with high enantiomeric excess. uvic.ca Biosynthetic pathways often employ this strategy, using enzymes like carbonyl reductases to perform highly selective reductions. researchgate.net

Protection and Deprotection Strategies in Synthesis

The protection of functional groups is a critical strategy in multi-step synthesis to prevent unwanted side reactions. For the synthesis of this compound, the key step is the selective protection of the vicinal diol of 1,2,4-butanetriol.

Formation of the Dioxolane Ring for Hydroxyl Protection

The formation of the 2,2-dimethyl-1,3-dioxolane (B146691) ring is a standard method for protecting 1,2-diols. organic-chemistry.org In the case of 1,2,4-butanetriol, this protection occurs selectively at the 1 and 2 positions, leaving the primary hydroxyl group at the 4-position free for further reactions. This selectivity arises from the thermodynamic stability of the five-membered dioxolane ring compared to the seven-membered ring that would form if the 1 and 4 positions were protected.

The reaction is typically an acid-catalyzed acetalization. organic-chemistry.orgresearchgate.net Chiral 1,2,4-butanetriol is treated with acetone (B3395972) or its equivalent, such as 2,2-dimethoxypropane, in the presence of a catalytic amount of a Brønsted or Lewis acid. organic-chemistry.org Common catalysts include p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA). organic-chemistry.org The reaction is often performed in a non-polar solvent, and removal of the water byproduct (e.g., using a Dean-Stark apparatus) drives the equilibrium towards the formation of the protected product, this compound. organic-chemistry.org

| Acetal Source | Catalyst | Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| Acetone | p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux with Dean-Stark trap | organic-chemistry.org |

| 2,2-Dimethoxypropane | p-Toluenesulfonic acid (p-TsOH) | Dichloromethane | Room temperature | organic-chemistry.org |

| Various Aldehydes | Hydrochloric acid (HCl) | Aqueous solution | 298-323 K | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its precursors is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netgcande.org Key principles applicable to this context include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysis over stoichiometric reagents. greenchemistry-toolkit.orgresearchgate.net These principles aim to create more sustainable and environmentally friendly manufacturing routes. The focus is on improving efficiency, reducing the environmental footprint by minimizing solvent use and hazardous byproducts, and developing energy-efficient processes often conducted at ambient temperature and pressure. gcande.orgresearchgate.net

Solvent-Free Methods

A significant advancement in the green synthesis of precursors to this compound is the development of solvent-free reaction conditions. evitachem.com Traditional syntheses often rely on organic solvents which can be toxic, volatile, and contribute significantly to chemical waste. nih.gov By eliminating solvents, these methods enhance safety, reduce environmental impact, and can lead to simplified purification processes and higher yields.

For instance, a patented method for the solvent-free preparation of the intermediate, (2,2-dimethyl-1,3-dioxolane-4-yl)methanol, has been developed. google.com This process utilizes glycerol, a low-cost and low-toxicity raw material, and an organic acid catalyst in place of more hazardous inorganic acids. google.com The reaction proceeds without a solvent, and the primary byproducts can be separated directly during synthesis, achieving a high yield for the intermediate product. google.com Recent advancements have highlighted that such solvent-free techniques can enhance yield and are a key aspect of modern synthetic routes for chiral versions of the target compound. evitachem.com

| Parameter | Solvent-Free Synthesis of (2,2-dimethyl-1,3-dioxolane-4-yl)methanol |

| Starting Materials | Glycerol, 2,2-Dimethoxypropane (or Acetone) |

| Catalyst | Organic Acid (e.g., p-Toluenesulfonic Acid) |

| Solvent | None |

| Key Advantage | Eliminates solvent waste, low-cost and low-toxicity reactants. |

| Intermediate Yield | 99.3% google.com |

Catalytic Approaches for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, selectivity, and reduce energy consumption. researchgate.netnih.gov For the synthesis of this compound and its derivatives, both chemocatalysis and biocatalysis have been explored to enhance performance.

Brønsted and Lewis acids are effective catalysts for the formation of the 1,3-dioxolane (B20135) ring, a key structural feature of the target molecule, which is typically formed from the reaction of a diol (like glycerol) with an aldehyde or ketone (like acetone). researchgate.netresearchgate.net

Brønsted Acid Catalysis : Brønsted acids, or proton donors, are commonly used to catalyze the ketalization reaction between glycerol and acetone to form (2,2-dimethyl-1,3-dioxolane-4-yl)methanol (solketal). researchgate.net Homogeneous acid catalysts like sulfuric acid have been studied for this purpose. researchgate.net While effective, the use of strong mineral acids can present challenges in terms of reactor corrosion and neutralization during workup. Organic acids, such as p-toluenesulfonic acid, offer a milder alternative. google.com

Lewis Acid Catalysis : Lewis acid catalysts function by accepting an electron pair, activating the carbonyl group of the ketone (e.g., acetone) and making it more susceptible to nucleophilic attack by the diol (glycerol). rsc.org This approach is often milder than using strong Brønsted acids and can offer improved selectivity. rsc.org The mechanism typically involves the coordination of the Lewis acid to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. rsc.org

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. mdpi.com Lipases, in particular, have been extensively studied for the enantioselective esterification of the precursor (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. researchgate.netresearchgate.net This is a crucial step for producing specific stereoisomers, which are often required in the pharmaceutical industry.

The enzymatic reaction involves treating racemic (2,2-dimethyl-1,3-dioxolan-4-yl)methanol with an acyl donor, such as a vinyl ester, in the presence of a lipase. researchgate.net The enzyme selectively catalyzes the esterification of one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. researchgate.net Studies have shown that lipases from different microbial sources exhibit varying levels of efficiency and enantioselectivity.

| Lipase Source | Acyl Donor | Solvent | Key Finding |

| Pseudomonas sp. | Octanoate | - | Found to be the most effective lipase for enantioselective hydrolysis of the corresponding ester. researchgate.net |

| Rhizopus oryzae | Vinyl butyrate | Diisopropyl ether | Gave the best enantiomeric excess in the esterification of racemic solketal (B138546). researchgate.net |

| Pseudomonas fluorescence | Vinyl butyrate | Diisopropyl ether | Also provided the best enantiomeric excess in the esterification of racemic solketal. researchgate.net |

| Eversa® Transform 2.0 | Free fatty acids (from used soybean oil) | - | Achieved a 72.5% conversion of free fatty acids to solketal esters. researchgate.net |

Scale-Up and Industrial Production Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure economic viability, safety, and sustainability. researchgate.net Key considerations include the cost and availability of raw materials, process efficiency, and adherence to green chemistry principles. google.com

The use of inexpensive and readily available feedstocks like glycerol, a byproduct of biodiesel production, is a significant advantage for industrial-scale synthesis of the dioxolane precursor. google.comresearchgate.net Processes that operate under solvent-free conditions or with recyclable catalysts are highly desirable as they reduce waste streams and operational costs. google.com High-yielding reactions, such as the reported 99.3% yield for the solvent-free synthesis of the intermediate (2,2-dimethyl-1,3-dioxolane-4-yl)methanol, are critical for minimizing raw material consumption and maximizing productivity. google.com

For biocatalytic steps, the cost, stability, and reusability of the enzyme are paramount. Immobilizing the enzyme on a solid support is a common strategy to facilitate catalyst recovery and reuse, which is essential for making the process economically feasible on a large scale. The choice of reactor design, whether batch or continuous flow, and the optimization of reaction parameters like temperature, pressure, and catalyst loading are also crucial for ensuring a robust and efficient industrial process. ethz.ch

Stereochemical Investigations and Chiral Purity Determination

Enantiomeric Forms and Chiral Centers of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

This compound possesses a single chiral center at the C4 position of the dioxolane ring. This gives rise to two non-superimposable mirror images, known as enantiomers: (S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol and (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol.

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

The (S)-enantiomer, also known as (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, is a key chiral building block in organic synthesis. acs.orgguidechem.com Its synthesis often involves the use of chiral catalysts to ensure the desired stereochemistry is achieved with high enantiomeric purity. acs.org This compound is recognized for its role as a precursor in the synthesis of more complex chiral molecules.

Table 1: Properties of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

| Property | Value |

|---|---|

| CAS Number | 32233-43-5 |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

The (R)-enantiomer, or (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, serves as the counterpart to the (S)-isomer and is equally important in stereoselective synthesis. evitachem.com It can be used to introduce a specific stereochemistry into a target molecule, which is crucial in the development of pharmaceuticals and other bioactive compounds.

Table 2: Properties of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

| Property | Value |

|---|---|

| CAS Number | 70005-89-9 evitachem.com |

| Molecular Formula | C₇H₁₄O₃ evitachem.com |

| Molecular Weight | 146.18 g/mol evitachem.com |

Advanced Analytical Techniques for Stereochemical Analysis

The determination of the absolute configuration and enantiomeric purity of this compound requires the use of sophisticated analytical techniques. These methods provide detailed information about the three-dimensional arrangement of atoms and the relative amounts of each enantiomer in a sample.

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is a powerful technique for the unambiguous determination of the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the molecule can be generated. This allows for the direct visualization of the spatial arrangement of atoms and thus the assignment of the (R) or (S) configuration at the chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY1D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry.

¹H and ¹³C NMR: These techniques provide information about the chemical environment of hydrogen and carbon atoms, respectively. In a chiral molecule, the diastereotopic protons and carbons can exhibit different chemical shifts, providing clues about the stereochemistry. While specific ¹H and ¹³C NMR spectra for this compound are not detailed in the available search results, data for the related compound 2,2-dimethyl-1,3-dioxolane-4-methanol can provide an indication of the expected chemical shifts. chemicalbook.comspectrabase.com For instance, the protons on the dioxolane ring and the ethanol (B145695) side chain would exhibit characteristic signals. The use of chiral derivatizing agents can also be employed to create diastereomeric derivatives, which will exhibit distinct NMR spectra for each enantiomer, allowing for the determination of enantiomeric purity. nih.govscispace.com

NOESY1D (Nuclear Overhauser Effect Spectroscopy in one dimension): This specialized NMR experiment is used to determine the spatial proximity of protons within a molecule. By irradiating a specific proton, enhancements of the signals of nearby protons can be observed. This information is crucial for determining the relative stereochemistry of a molecule. In the context of this compound, a 1D NOESY experiment could be used to confirm the spatial relationship between the protons on the dioxolane ring and the ethanol side chain, which can help in assigning the relative stereochemistry. northwestern.eduuchicago.eduwpmucdn.com This technique is particularly useful in distinguishing between diastereomers. acs.orgnih.gov

Table 3: Representative ¹H NMR Chemical Shifts for a Dioxolane Moiety (Based on data for 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol) nih.govresearchgate.net

| Protons | Approximate Chemical Shift (ppm) |

|---|---|

| Ketal ring H | 3.6 - 3.9 |

| CH₂ | 2.84 |

Table 4: Representative ¹³C NMR Chemical Shifts for a Dioxolane Moiety (Based on general knowledge of similar structures)

| Carbon | Approximate Chemical Shift (ppm) |

|---|---|

| C(CH₃)₂ | ~109 |

| O-CH₂-CH | ~75 |

| O-CH-CH₂ | ~67 |

Optical Rotation and Circular Dichroism

Optical Rotation: Chiral molecules have the ability to rotate the plane of plane-polarized light. This property, known as optical activity, is measured using a polarimeter. The direction and magnitude of the rotation are characteristic of a specific enantiomer. As noted in Table 1, (S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol exhibits a positive optical rotation ([α]²⁰/D +2°). chemicalbook.com Conversely, its enantiomer, the (R)-isomer, would be expected to exhibit a negative rotation of the same magnitude under identical conditions. This technique is fundamental for the initial characterization of enantiomers and for monitoring the progress of asymmetric reactions.

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the stereochemical features of a molecule, particularly the absolute configuration of chiral centers. Chiral alcohols are known to exhibit significant Cotton effects in their CD spectra, which can be used to assign their absolute configuration. researchgate.net The sign and intensity of the Cotton effect are directly related to the stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of this compound, providing precise mass measurements that confirm its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's structure. Under electron ionization, the molecule is expected to undergo characteristic fragmentation, primarily involving the dioxolane ring and the ethanol side chain.

The molecular ion peak [M]+ would be observed at a specific m/z ratio corresponding to the compound's exact mass. Key fragmentation pathways likely include the loss of a methyl group from the isopropylidene moiety, leading to a significant [M-15]+ ion. Another prominent fragmentation would be the cleavage of the C-C bond between the dioxolane ring and the ethanol side chain. The cleavage of the dioxolane ring itself can produce several characteristic ions.

Table 1: Plausible HRMS Fragmentation Data for this compound

| m/z (Calculated) | Ion Formula | Description of Fragment |

|---|---|---|

| 145.0865 | C7H13O3+ | [M-H]+ |

| 131.0708 | C6H11O3+ | [M-CH3]+ |

| 101.0603 | C5H9O2+ | Loss of the ethanol side chain |

| 87.0446 | C4H7O2+ | Fragmentation of the dioxolane ring |

| 59.0497 | C3H7O+ | Isopropylidene cation |

| 43.0184 | C2H3O+ | Acetyl cation |

Chromatographic Methods for Diastereomeric Ratio Determination (e.g., Flash Column Chromatography, HPLC)

The presence of a chiral center at the C4 position of the 1,3-dioxolane (B20135) ring means that this compound can exist as a pair of enantiomers. When synthesized from achiral precursors without a chiral influence, it is formed as a racemic mixture. Chromatographic techniques are essential for the separation and determination of the diastereomeric ratio when this compound is derivatized or used in stereoselective reactions.

Flash Column Chromatography

Flash column chromatography is a widely used preparative technique for the separation of diastereomers. For compounds structurally similar to this compound, such as derivatives of 1,3-dioxolan-4-ones, successful separation of diastereomers has been achieved using silica (B1680970) gel with a solvent system of diethyl ether and hexane. nih.govresearchgate.net This suggests that a similar approach would be effective for resolving diastereomeric derivatives of the target compound. The differing polarities of the diastereomers allow for their differential elution from the column.

Table 2: Representative Flash Column Chromatography Conditions for Diastereomer Separation

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase | Diethyl Ether/Hexane (1:5 v/v) |

| Elution Order | Dependent on the specific diastereomers |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the precise determination of diastereomeric ratios. For analogous compounds, such as diacylglycerol derivatives, separation has been achieved on a silica gel column using a mobile phase of 2-propanol in hexane. nih.gov Chiral stationary phases (CSPs) are particularly effective for the separation of enantiomers and can also be used to resolve diastereomers with high efficiency. The choice of the chiral selector in the CSP is crucial and is based on the specific molecular interactions with the analytes.

Table 3: Representative HPLC Conditions for Diastereomeric Ratio Determination

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel or Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Isocratic mixture of Hexane and 2-Propanol (e.g., 99.5:0.5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (if derivatized with a chromophore) or Refractive Index (RI) |

| Column Temperature | Ambient |

Mechanistic Studies of Reactions Involving the Dioxolane Moiety

Ring Opening and Closing Mechanisms of the Dioxolane

The formation and cleavage of the 1,3-dioxolane (B20135) ring are fundamental reactions, typically proceeding under acid catalysis.

Ring-Closing Mechanism (Acetalization): The synthesis of the dioxolane ring, as in the case of solketal (B138546) from glycerol (B35011) and acetone (B3395972), follows a well-established acetalization mechanism. researchgate.netnih.gov The process is initiated by the protonation of the carbonyl oxygen of acetone by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack. A primary hydroxyl group of glycerol then attacks this activated carbon, forming a hemiketal intermediate. nih.gov Subsequent protonation of the hemiketal's hydroxyl group, followed by the elimination of a water molecule, generates a stabilized carbocation. nih.gov The final ring closure occurs through an intramolecular nucleophilic attack by the secondary hydroxyl group of the glycerol backbone onto the carbocation, followed by deprotonation to yield the stable five-membered dioxolane ring. nih.gov

Ring-Opening Mechanism (Hydrolysis): The dioxolane ring can be opened via hydrolysis, a reaction that is also acid-catalyzed. The mechanism is essentially the reverse of acetalization. It begins with the protonation of one of the ether oxygens in the dioxolane ring. This is followed by the cleavage of a carbon-oxygen bond, which is the rate-determining step. For 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, this cleavage is facilitated by the formation of a relatively stable tertiary carbocation intermediate on the C2 carbon (the carbon bearing the two methyl groups). scielo.brresearchgate.net This intermediate is then attacked by water, leading to a hemi-ketal which subsequently decomposes to yield glycerol and acetone. researchgate.net The stability of this tertiary carbocation explains the significantly higher reactivity of this ketal towards hydrolysis compared to acetals derived from formaldehyde (B43269), which would proceed through a less stable secondary carbocation or a direct nucleophilic displacement mechanism. scielo.brresearchgate.net

Under gas-phase thermal decomposition conditions (459-490 °C), 2,2-dimethyl-1,3-dioxolane (B146691) has been shown to decompose via a stepwise mechanism involving a concerted nonsynchronous four-centered cyclic transition state. nih.gov

Reactivity of the Hydroxyl Group in this compound

The primary hydroxyl group in this compound is a key site for functionalization, allowing for the synthesis of a wide range of derivatives through reactions like esterification and etherification. nih.gov A significant advantage of using this molecule is that the dioxolane moiety serves as a protecting group for the 1,2-diol of the original glycerol backbone, allowing selective reaction at the primary hydroxyl group. researchgate.net

Under mild acidic conditions, it is possible to selectively functionalize the hydroxyl group without causing the concurrent opening of the dioxolane ring. nih.gov For instance, the direct acid-catalyzed esterification with free fatty acids can be achieved with high selectivity and yield. nih.gov A study on the esterification with dodecanoic acid demonstrated that optimal conditions involved using p-toluenesulfonic acid (PTSA) as a catalyst at 60°C without additional solvents, leading to complete conversion of the fatty acid and high yields of the corresponding ester. nih.gov

| Reaction | Reagents | Catalyst | Conditions | Outcome |

| Esterification | Caprylic acid (C8:0) | PTSA (5 wt%) | 60°C, 4h | 99% Yield |

| Esterification | Lauric acid (C12:0) | PTSA (5 wt%) | 60°C, 4h | 95% Yield |

| Esterification | Palmitic acid (C16:0) | PTSA (5 wt%) | 60°C, 4h | 80% Yield |

| Esterification | Stearic acid (C18:0) | PTSA (5 wt%) | 60°C, 4h | 85% Yield |

This table presents data on the selective esterification of the hydroxyl group in this compound. nih.gov

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution (SN2) reactions. Once converted, the carbon atom attached to the leaving group becomes susceptible to attack by a wide range of nucleophiles.

The mechanism of an SN2 reaction at this site involves a backside attack by the nucleophile on the electrophilic carbon, leading to the displacement of the leaving group in a single, concerted step. spcmc.ac.in This process results in an inversion of the stereochemical configuration at the reaction center, an effect known as the Walden inversion. spcmc.ac.in The rate of these bimolecular reactions is dependent on the concentration of both the substrate and the nucleophile (Rate = k[RX][Nu]). spcmc.ac.in

Solvent choice significantly impacts the rate of SN2 reactions. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can dramatically increase reaction rates, sometimes by several orders of magnitude, compared to polar protic solvents like methanol (B129727) or water. spcmc.ac.in This is because protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity, whereas aprotic solvents leave the nucleophile more "bare" and reactive. spcmc.ac.in

Oxidation and Hydrolysis Pathways

Oxidation Pathways: The primary alcohol group of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents, while the dioxolane ring remains intact under appropriate conditions. Furthermore, alkaline anodic oxidation has been explored as a method to convert the molecule into valuable C3 oxygenates like glyceric acid. researchgate.net This electrochemical approach provides an alternative to glycerol oxidation, which often suffers from C-C bond cleavage. researchgate.net

Hydrolysis Pathways: As detailed in section 4.1, the primary pathway for the degradation of the dioxolane moiety is acid-catalyzed hydrolysis. scielo.brresearchgate.net The reaction proceeds through a mechanism involving protonation of a ring oxygen followed by ring-opening to form a stable tertiary carbocation. researchgate.net This mechanism makes the ketal significantly more susceptible to hydrolysis than corresponding acetals. researchgate.net The rate of hydrolysis is influenced by temperature, water-to-ketal molar ratio, and the concentration of the acid catalyst. researchgate.net Studies using Amberlyst-15 as a catalyst have shown that at 80°C, the hydrolysis of solketal can be nearly complete, while related formaldehyde acetals show much lower conversion under the same conditions. researchgate.net

| Parameter | Condition | Solketal Conversion | Glycerol/Formaldehyde Acetal Conversion |

| Temperature | 80°C | ~100% | ~40% |

| Water/Ketal Molar Ratio | 5:1 | ~100% | ~40% |

| Catalyst Loading | 3.0 mmol | ~100% | ~40% |

This table compares the hydrolysis conversion rates, highlighting the higher reactivity of the ketal derived from acetone (solketal). researchgate.net

Stereochemical Control in Derivative Synthesis

The carbon at the 4-position of the dioxolane ring in this compound is a chiral center. This feature makes the molecule a valuable chiral building block in asymmetric synthesis. Enantiomerically pure forms, such as (R)- and (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, are readily available and serve as starting materials for the total synthesis of complex, biologically active molecules. pharmaffiliates.com

The inherent stereochemistry of the C4 position can be used to direct the stereochemical outcome of subsequent reactions, a strategy known as chiral pool synthesis. For example, (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane has been utilized as a key starting material to introduce a specific chiral center during the total synthesis of the anti-diabetic molecule cytopiloyne and the lipid mediator protectin D1. By starting with a molecule of known absolute configuration, chemists can build complex structures with predictable stereochemistry, avoiding the need for difficult chiral separations or asymmetric induction steps later in the synthetic sequence.

Applications of 2 2,2 Dimethyl 1,3 Dioxolan 4 Yl Ethanol in Advanced Organic Synthesis

As a Chiral Building Block in Natural Product Synthesis

The stereocenters present in 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol make it an excellent choice for chiral pool synthesis, a strategy that utilizes readily available enantiopure compounds from nature to introduce specific stereochemistry into a target molecule. This approach is particularly advantageous in the total synthesis of complex natural products where precise control of stereochemistry is paramount.

Total Synthesis of Protectin D1

Protectin D1 is a potent anti-inflammatory and pro-resolving lipid mediator derived from docosahexaenoic acid (DHA). Its complex structure, featuring multiple stereocenters, presents a significant synthetic challenge. In the total synthesis of Protectin D1, the (4R)-enantiomer of this compound is employed as a key chiral building block. jopcr.comjopcr.com

A chiral pool strategy is utilized to introduce the hydroxyl group at the C10 position with the correct stereochemistry. jopcr.comjopcr.com The synthesis involves several key steps where the integrity of the chiral center from the starting material is maintained, ultimately contributing to the stereochemical fidelity of the final natural product. This strategic use of a readily available chiral precursor simplifies the synthetic route and ensures the desired stereochemical outcome.

| Key Aspect of Synthesis | Description | Reference |

| Target Molecule | Protectin D1 | jopcr.comjopcr.com |

| Role of Chiral Building Block | Source of the C10 stereocenter | jopcr.comjopcr.com |

| Synthetic Strategy | Chiral Pool Synthesis | jopcr.comjopcr.com |

| Starting Material Enantiomer | (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | jopcr.comjopcr.com |

Synthesis of Cytopiloyne

Cytopiloyne is a novel polyacetylenic glucoside isolated from Bidens pilosa, which has demonstrated anti-diabetic properties. The first total synthesis of cytopiloyne utilized a convergent approach where this compound was a crucial starting material for one of the key fragments. The synthesis of two diastereomers of cytopiloyne was undertaken to determine the absolute stereochemistry of the natural product.

The commercially available 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane served as the chiral precursor to the polyyne moiety of cytopiloyne. This chiral building block was elaborated through a series of reactions to construct the necessary carbon skeleton with the desired stereochemistry. The successful synthesis and comparison with the natural product ultimately established the (2R)-configuration for naturally occurring cytopiloyne.

| Feature | Description |

| Natural Product | Cytopiloyne |

| Biological Activity | Anti-diabetic |

| Key Starting Material | 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane |

| Synthetic Approach | Convergent Synthesis |

| Outcome | Determination of the absolute stereochemistry of the natural product |

Precursor to Pharmaceutical Intermediates and Agents

The utility of this compound extends beyond natural product synthesis into the realm of medicinal chemistry, where it serves as a precursor for various pharmaceutical intermediates and active agents. Its structural features can be found embedded in or used as a starting point for the synthesis of molecules with therapeutic potential.

Synthesis of Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibitors

Preparation of Cationic and Stealth Lipids for Drug Delivery Systems

Lipid nanoparticles (LNPs) are at the forefront of drug delivery technology, particularly for nucleic acid-based therapeutics like siRNA and mRNA. A critical component of these LNPs is the ionizable cationic lipid, which is essential for encapsulating the nucleic acid payload and facilitating its delivery into cells. One of the most potent and widely used ionizable cationic lipids is 2,2-dilinoleyl-4-(2-dimethylaminoethyl)- jopcr.comnih.gov-dioxolane (DLinKC2-DMA).

The core structure of DLinKC2-DMA features a 2,2-disubstituted-4-substituted-1,3-dioxolane ring. This compound represents a fundamental and structurally related precursor for the synthesis of such advanced lipids. The synthesis of DLinKC2-DMA and its analogs involves the elaboration of a glycerol-derived backbone, for which this compound is a prime starting material. The chiral center in this precursor can also be exploited to create stereochemically defined lipids, which can influence the efficacy and safety of the resulting drug delivery system.

| Lipid Nanoparticle Component | Structure | Relevance of this compound |

| DLinKC2-DMA | Cationic Ionizable Lipid | Serves as a key precursor for the synthesis of the dioxolane core. |

Derivatives for Schizophrenia Treatment

The development of therapeutics for schizophrenia has evolved significantly, with a focus on modulating various neurotransmitter systems. The synthesis of novel antipsychotic agents often involves the use of diverse chemical scaffolds and building blocks to achieve desired pharmacological profiles. A thorough review of the scientific literature does not reveal specific instances where this compound is directly employed as a key building block in the synthesis of derivatives for the treatment of schizophrenia. While its structural motifs may be present in broader classes of organic molecules, its specific application in this therapeutic area is not well-documented.

Role in Carbohydrate Chemistry and Glycomimetics

This compound, commonly known as solketal (B138546), is a chiral building block derived from the reaction of glycerol (B35011) with acetone (B3395972). Its structure, which is essentially a protected form of glycerol, makes it a valuable starting material in carbohydrate chemistry and the synthesis of glycomimetics—molecules that mimic the structure of carbohydrates.

Solketal serves as a versatile intermediate in synthetic chemistry due to the temporary protection of two adjacent hydroxyl groups of glycerol. wikipedia.org The isopropylidene group masks the 1,2-diol, leaving a single primary hydroxyl group available for chemical modification. wikipedia.org This selective protection is a fundamental strategy in carbohydrate chemistry, allowing for precise, stepwise reactions on polyhydroxylated molecules. The free hydroxyl group can be esterified or etherified, and subsequent removal of the acid-labile isopropylidene group can reveal the diol for further functionalization. This approach is instrumental in the synthesis of complex molecules such as mono-, di-, and triglycerides. wikipedia.org Its chiral nature, available as either the (R) or (S) enantiomer, makes it a key precursor for asymmetric synthesis, enabling the construction of stereochemically defined structures that are often required in biologically active molecules. starskychemical.com

Diversity-Oriented Synthesis (DOS) is a strategy used to create large collections of structurally diverse small molecules for high-throughput screening and drug discovery. Carbohydrates are considered attractive starting points for DOS libraries because of their inherent stereochemical diversity and high density of functional groups, which allow for extensive chemical manipulation.

Solketal, as a simple carbohydrate derivative, is an excellent scaffold for DOS. Its single reactive hydroxyl group provides a handle for appendage diversity, where various chemical fragments can be attached. Subsequent deprotection of the diol can then be followed by different cyclization or functionalization strategies to generate skeletal diversity. This methodology enables the rapid assembly of libraries of glycomimetics, which are crucial for probing biological pathways and discovering new therapeutic leads. researchgate.net

Utilization in Materials Science and Polymer Chemistry

The bio-based origin of this compound, being derived from glycerol (a byproduct of biodiesel production), makes it an attractive component for developing sustainable materials. google.comglobenewswire.com

In polymer chemistry, solketal functions as a valuable monomer for synthesizing a range of polymers, including polyesters, polyethers, and polyurethanes. starskychemical.com Its primary alcohol group can participate in polymerization reactions, incorporating the protected glycerol backbone into the polymer chain.

The presence of the dioxolane ring within the polymer structure imparts unique properties. For instance, it can be used to control the hydrophilicity and degradation profile of the resulting material. After polymerization, the isopropylidene protecting group can be removed under acidic conditions to expose the diol units, rendering the polymer more hydrophilic. This functionality is particularly useful for creating specialty polymers for coatings and adhesives where properties like water solubility, adhesion, and biocompatibility are desired. starskychemical.comimpag.de

| Polymer Type | Monomer | Key Feature | Potential Application |

| Polyesters | This compound | Incorporation of protected diol | Coatings, Adhesives |

| Polyurethanes | This compound | Bio-based monomer with reactive hydroxyl | Foams, Elastomers |

This interactive table summarizes the use of this compound in specialty polymer production.

There is a significant industrial drive to replace traditional, often toxic, petrochemical-based solvents with greener, bio-based alternatives. globenewswire.comimpag.de Solketal and its derivatives are at the forefront of this movement. Solketal itself is considered an environmentally friendly solvent, noted for its low toxicity, high boiling point, and biodegradability. grupobbf.com.brnih.gov

A notable example of a solvent developed from this compound is methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC). Synthesized from glycerol, MMC is explored as a potential replacement for conventional aprotic solvents. The development of such bio-based solvents highlights the chemical industry's shift towards sustainability, although it is recognized that simply being bio-derived is not sufficient; a comprehensive evaluation of a solvent's performance, safety, and environmental impact is crucial.

Applications in Flavor and Fragrance Industry

In the flavor and fragrance industry, the choice of solvent or carrier is critical as it must not interfere with the delicate scent profile of the final product. This compound is increasingly used in this sector, primarily as a green solvent and carrier for fragrance compositions. google.comgrupobbf.com.br

Its properties make it highly suitable for this application:

Low Odor: The compound has a very slight, pleasant odor, ensuring it does not alter the intended fragrance. impag.de

Excellent Solvency: It has the ability to dissolve a wide range of fragrance ingredients. starskychemical.com

Favorable Evaporation Profile: It demonstrates an adequate evaporation rate, which allows for a constant and linear release of fragrance over time. This is particularly valuable in air care devices like reed diffusers and plug-in air fresheners. google.com

Sustainability: As a derivative of renewable glycerol, it offers a sustainable alternative to petrochemical-based solvents. google.comgrupobbf.com.br

These characteristics have led to its use in various fragrance applications, especially in home care products where long-lasting and consistent scent diffusion is desired. grupobbf.com.brodowell.com

| Property | Benefit in Fragrance Industry |

| Low Intrinsic Odor | Does not interfere with the product's scent profile. impag.de |

| High Solubilizing Power | Acts as an effective carrier for various fragrance oils. starskychemical.com |

| Constant Evaporation Rate | Ensures linear and prolonged release of fragrance. google.com |

| Bio-based Origin | Meets consumer demand for sustainable and green products. grupobbf.com.br |

This interactive table outlines the key properties of this compound that are advantageous for the flavor and fragrance industry.

Use in Agrochemical Synthesis

This compound and its derivatives serve as chiral building blocks in the synthesis of novel agrochemicals, particularly fungicides. The inherent stereochemistry of this compound is crucial for creating active ingredients with specific biological targets, potentially leading to more effective and environmentally safer crop protection agents.

Detailed research has demonstrated the utility of this dioxolane derivative in the creation of glycerol-fluorinated triazole compounds. scielo.br These synthesized compounds have been evaluated for their fungicidal properties. One notable example is the synthesis of 1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,3-triazole. scielo.br This compound was prepared in four steps starting from glycerol and was found to exhibit significant fungicidal activity against Colletotrichum gloeosporioides, a pathogenic fungus affecting various crops. scielo.br

The research findings indicated that the synthesized triazole derivative not only showed potent fungicidal effects but also possessed attractive physicochemical properties suitable for agrochemical applications. scielo.br The efficacy of 1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,3-triazole was compared to the commercial fungicide tebuconazole, showing slightly higher activity. scielo.br

The following interactive data table summarizes the key findings from this research.

| Compound | Target Fungus | ED₅₀ (µg mL⁻¹) | Yield (%) | Melting Point (°C) |

| 1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,3-triazole | Colletotrichum gloeosporioides | 59.14 | 85 | 69-72 |

| Tebuconazole (Commercial Fungicide) | Colletotrichum gloeosporioides | 61.35 | N/A | N/A |

This synthesis highlights the role of this compound derivatives as a key intermediate. The dioxolane moiety serves to protect the diol functionality of glycerol while allowing for chemical modifications at other positions, ultimately leading to the final triazole-based fungicide. scielo.br The exploration of such glycerol-based derivatives is a promising avenue for the development of new and effective agrochemicals. scielo.br

Biological and Biochemical Research Applications of 2 2,2 Dimethyl 1,3 Dioxolan 4 Yl Ethanol Derivatives

Enzyme-Catalyzed Reactions and Metabolic Pathway Studies

The synthesis and transformation of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol derivatives are often advanced through the use of biocatalysis, which employs enzymes to achieve high selectivity and efficiency. Lipases, for instance, have been effectively used in the esterification of the closely related precursor, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, also known as solketal (B138546). In these reactions, racemic solketal is treated with carboxylic acids or their vinyl esters in the presence of lipases from sources like Rhizopus oryzae and Pseudomonas fluorescence. These enzymatic processes are valuable for producing specific solketal esters with satisfactory yields and high enantiopurity.

Furthermore, combined bio- and chemocatalysis offers a powerful method for producing complex chiral molecules containing the dioxolane ring. nih.gov A two-step enzymatic cascade can be used to convert aliphatic aldehydes into chiral diols, which are then chemically converted into dioxolane structures. nih.gov This chemoenzymatic approach can be conducted in a purely organic environment, streamlining the synthesis process by eliminating the need for solvent changes between reaction types. nih.gov

While direct metabolic pathway studies on this compound are not extensively documented, the metabolism of structurally analogous compounds provides insights into potential biotransformation routes. For example, studies on other phenethylamine (B48288) derivatives have shown that oxidative deamination is a key metabolic pathway. This process can lead to the formation of ethanol (B145695) and acetic acid metabolites. By analogy, it is plausible that derivatives of this compound could undergo similar oxidative processes in biological systems.

Antioxidant Properties of Structurally Related Compounds

The antioxidant potential of molecules is a significant area of research, and various derivatives containing the 1,3-dioxolane (B20135) moiety have been evaluated for these properties. The antioxidant capacity of these compounds is typically assessed using a range of in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents.

Commonly employed methods involve evaluating the radical scavenging activity against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. Other assays measure the ferric reducing antioxidant power (FRAP) or the cupric reducing antioxidant power (CUPRAC). researchgate.net For example, studies on 1,3-dioxolane derivatives of imidazole (B134444) have utilized the DPPH method and biosensor-based tests to screen for antioxidant potential. researchgate.net

The structural features of the derivatives play a crucial role in their antioxidant activity. The presence of hydrogen-donating groups, such as phenolic hydroxyls, on substituents attached to the dioxolane ring can significantly contribute to their ability to neutralize free radicals. The data from these assays help in understanding the structure-activity relationship and identifying derivatives with potent antioxidant effects. gavinpublishers.com

Table 1: Common In Vitro Assays for Assessing Antioxidant Activity

| Assay Method | Principle | Measured Outcome |

|---|---|---|

| DPPH Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance as the purple DPPH is reduced to a yellow-colored compound. nih.gov |

| ABTS Scavenging | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). | Decolorization of the blue-green ABTS•+ solution. researchgate.netmdpi.com |

| FRAP | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. | Formation of a blue-colored ferrous-TPTZ complex, measured by absorbance. researchgate.net |

| CUPRAC | Measures the ability of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺). | Increase in absorbance due to the formation of the Cu¹⁺-neocuproine complex. researchgate.net |

Antimicrobial Activity of Dioxolane Derivatives

Derivatives of 1,3-dioxolane have demonstrated significant potential as antimicrobial agents. Research has focused on synthesizing novel chiral and racemic 1,3-dioxolanes and screening them for activity against a panel of pathogenic bacteria and fungi. nih.gov

Biological screening has shown that certain 1,3-dioxolane derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. nih.gov For instance, a series of new dioxolanes synthesized from salicylaldehyde (B1680747) and various diols showed excellent activity against S. aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 625–1250 µg/mL. nih.gov Specific derivatives also displayed notable antibacterial effects against Pseudomonas aeruginosa and Enterococcus faecalis. nih.gov

In addition to antibacterial properties, these compounds have been investigated for their antifungal activity. Many of the tested 1,3-dioxolane derivatives have shown excellent efficacy against the opportunistic yeast Candida albicans. nih.govresearchgate.net The promising results from these screenings suggest that the 1,3-dioxolane scaffold is a valuable template for the development of new antimicrobial agents. nih.gov

Table 2: Antimicrobial Activity of Selected 1,3-Dioxolane Derivatives

| Microorganism | Strain | Compound Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | ATCC 25923 | Salicylaldehyde-derived Dioxolanes | 625–1250 | nih.gov |

| Staphylococcus epidermidis | ATCC 12228 | Salicylaldehyde-derived Dioxolanes | >1250 | nih.gov |

| Enterococcus faecalis | ATCC 29212 | Salicylaldehyde-derived Dioxolanes | 625 | nih.gov |

| Pseudomonas aeruginosa | ATCC 27853 | Salicylaldehyde-derived Dioxolanes | >1250 | nih.gov |

| Candida albicans | ATCC 10231 | Salicylaldehyde-derived Dioxolanes | >1250 | nih.gov |

Anti-inflammatory Effects in Preclinical Models

The anti-inflammatory potential of dioxolane derivatives has been investigated in preclinical animal models of inflammation. researchgate.net A widely used model for assessing acute inflammation is the carrageenan-induced paw edema test in rats. researchgate.netnih.gov In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.

Studies have shown that synthetic derivatives incorporating a dioxolane or a structurally similar dithiolane ring can significantly inhibit the formation of edema in this model. nih.gov For example, a series of ester and amide derivatives demonstrated a notable reduction in carrageenan-induced paw edema, with one compound achieving up to a 59% reduction in swelling. researchgate.net Another study on a methylxanthine derivative containing a 1,3-dithiolane (B1216140) ring also reported marked anti-inflammatory activity, effectively inhibiting edema formation. nih.gov

The mechanism behind these anti-inflammatory effects may involve the inhibition of key inflammatory mediators. The carrageenan model is characterized by the release of pro-inflammatory substances like prostaglandins (B1171923) and cytokines. nih.gov The ability of these derivatives to reduce edema suggests they may interfere with these inflammatory pathways, making them interesting candidates for the development of new anti-inflammatory drugs. nih.gov

Modulation of Cell Cycle Mechanisms

The 1,3-dioxolane scaffold has also been explored in the context of cancer research, with some derivatives being investigated for their effects on cancer cell proliferation and survival mechanisms. Multidrug resistance (MDR) is a major challenge in chemotherapy, and research has been directed toward finding agents that can reverse this resistance. Novel 2,2-diphenyl-1,3-dioxolane (B8804434) and 4,5-diphenyl-1,3-dioxolane derivatives have been synthesized and tested for their ability to modulate MDR in human cancer cell lines. nih.gov In these studies, the cytotoxicity of the compounds and their capacity to resensitize resistant cells to chemotherapy were evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.gov

While direct studies on cell cycle modulation by this compound derivatives are limited, research on other classes of compounds provides a framework for how such molecules could act. For instance, certain synthetic derivatives have been shown to induce cell cycle arrest, a key mechanism for controlling cell proliferation. lih.lu Some chalcone (B49325) derivatives have been found to cause cell cycle arrest at the G2/M phase in ovarian cancer cells, an effect linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage. mdpi.com This arrest prevents the cell from dividing and can ultimately lead to programmed cell death, or apoptosis. lih.lumdpi.com Given the observed cytotoxic effects of some dioxolane derivatives, investigating their potential to modulate specific phases of the cell cycle represents a logical next step in exploring their anticancer properties. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Enhanced Sustainability

The primary route to 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol involves its precursor, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, commonly known as solketal (B138546). The synthesis of solketal itself is a cornerstone of green chemistry, involving the acid-catalyzed ketalization of glycerol (B35011) with acetone (B3395972). preprints.org Future research is focused on optimizing this process to enhance its sustainability profile further.

Key areas of exploration include:

Heterogeneous Catalysis: Moving away from corrosive and difficult-to-recycle homogeneous acid catalysts like sulfuric acid, research is intensifying on solid acid catalysts. rsc.org Materials such as ion-exchange resins, zeolites, clays, and heteropolyacids are being investigated for their high efficiency, selectivity, and reusability. nih.govnih.govatlantis-press.com For instance, heteropolyacids have demonstrated the ability to achieve high glycerol conversion (over 99%) with excellent selectivity to solketal in remarkably short reaction times, even at room temperature. nih.gov

Solvent-Free Conditions: Many novel synthetic routes are being developed under solvent-free conditions, which reduces waste and simplifies product purification. nih.govmdpi.com Using one of the reactants, such as acetone, in excess can serve as both the reactant and the reaction medium. mdpi.com

Process Intensification: Continuous-flow reactors and reactive distillation processes are being explored to overcome the thermodynamic equilibrium limitations of the reversible ketalization reaction. mdpi.com These methods often incorporate in-situ water removal to drive the reaction towards higher product yields, aligning with green engineering principles. mdpi.comaiche.org

The development of these pathways directly impacts the sustainability of this compound, as its availability is contingent on the efficient and green production of its solketal precursor.

Computational Chemistry and Modeling in Derivative Design

Computational tools are becoming indispensable for accelerating the design and discovery of novel derivatives of this compound with tailored properties.

In the context of drug discovery, machine learning (ML) offers a rapid and cost-effective alternative to traditional experimental screening. rsc.org ML models, such as random forests and convolutional neural networks, can be trained on large datasets of known protein-ligand interactions to predict the binding affinity of new molecules. rsc.orgnih.govarxiv.org For derivatives of this compound, this approach involves:

Generating a virtual library of derivatives by computationally modifying the parent structure.

Using a trained ML model to predict the binding affinity of these virtual compounds against a specific biological target (e.g., a kinase or protease). nih.gov

Prioritizing the most promising candidates for chemical synthesis and experimental validation.

This data-driven methodology significantly narrows the search space, allowing researchers to focus on compounds with the highest probability of desired biological activity. nih.gov

As new derivatives are synthesized, particularly for applications as green solvents or in formulations, predicting their solubility behavior is crucial. Hansen Solubility Parameters (HSPs) provide a powerful framework for this purpose. stevenabbott.co.uk HSPs quantify the cohesive energy of a molecule by breaking it down into three components:

δD (Dispersion): Energy from atomic forces.

δP (Polar): Energy from dipolar intermolecular forces.

δH (Hydrogen bonding): Energy from hydrogen bonds.

The principle that "like dissolves like" is quantified by comparing the HSP values of a solute and a solvent. stevenabbott.co.uk For a new derivative of this compound, its HSPs can be calculated or experimentally determined. This data allows formulators to predict its miscibility with other solvents, its ability to dissolve polymers or active ingredients, and to design optimized, environmentally benign solvent systems. stevenabbott.co.uk

Expanding Structurally Diverse Compound Libraries for Drug Discovery

The core structure of this compound serves as a versatile scaffold for building structurally diverse compound libraries for high-throughput screening in drug discovery. Fragment-based drug discovery often starts with small, low-affinity compounds (fragments) that are then optimized to create more potent leads. nih.gov

The process involves using the parent compound as a starting point and systematically introducing a wide array of chemical functionalities through synthetic reactions. This "fragment expansion" can be guided by computational predictions to explore the chemical space around an initial hit efficiently. nih.govresearchgate.net By creating a large and diverse library of derivatives, researchers increase the probability of discovering novel molecules with significant biological activity against various disease targets. chemrxiv.org

Advanced Characterization Techniques for Complex Derivatives

While the structure of the parent compound and its immediate precursor, solketal, can be confirmed with standard analytical techniques, more complex derivatives require advanced characterization methods for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D ¹H and ¹³C NMR are standard, complex derivatives necessitate 2D NMR techniques. rsc.orgrsc.org Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing connectivity between protons and carbons, especially in molecules with multiple chiral centers or complex ring systems.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of a new derivative, confirming its molecular formula with high precision. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to confirm product formation and purity during synthesis optimization. nih.govjurnalfkipuntad.com

The table below summarizes typical NMR spectral data for the key precursor, solketal, which serves as a reference for the characterization of its derivatives.

| ¹H NMR Spectral Data for Solketal | ¹³C NMR Spectral Data for Solketal | ||

|---|---|---|---|

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |

| 1.38, 1.45 (singlets) | Methyl hydrogens | 25.3, 26.7 | Methyl carbons |

| 1.75 (broad singlet) | Hydroxyl (-OH) | 63.0, 65.6 | -CH₂ carbons |

| 3.58 - 4.28 (multiplet) | -CH and -CH₂ groups of the ring and side chain | 76.1 | -CH carbon |

| 109.4 | Ketal carbon |

Table 1. Representative ¹H and ¹³C NMR chemical shifts for (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (Solketal). Data compiled from multiple sources. rsc.org

Integrated Development of Bio-based Products and Green Processes

The future of this compound is intrinsically linked to the concept of the biorefinery and a circular economy. Its synthesis begins with glycerol, a low-cost byproduct of the biodiesel industry. mdpi.com The conversion of this crude glycerol into a value-added chemical like solketal, and subsequently into its derivatives, is a prime example of waste valorization. nih.gov

An integrated approach involves developing both the bio-based product and the green process simultaneously. rsc.org This means that as novel derivatives are designed for specific applications (e.g., as safer solvents, fuel additives, or pharmaceutical intermediates), the synthetic processes are co-developed to be sustainable, efficient, and economically viable. aiche.org This holistic strategy ensures that the entire lifecycle of the product, from renewable feedstock to final application, adheres to the principles of green chemistry, contributing to a more sustainable chemical industry. mdpi.com

Q & A

Q. What are the standard laboratory synthesis protocols for 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via reduction of a protected precursor. For example, in a 2016 study, (3aR,7aS)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-ol was reduced using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0°C, followed by quenching, extraction, and silica flash chromatography (Cyclohexane/EtOAc gradient) to achieve 90% yield . Purity is validated using thin-layer chromatography (TLC, Rf = 0.50 in Cy/EtOAc 1:3) and comparison to literature NMR/IR data .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : Key signals include the dioxolane methyl groups (δ ~1.3–1.5 ppm, singlet) and the ethanol CH2OH protons (δ ~3.5–3.8 ppm, multiplet) .

- IR : Peaks at ~3400 cm⁻¹ (O-H stretch) and 1100–1250 cm⁻¹ (C-O-C from dioxolane) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 177.2 (C8H16O4) aligns with theoretical molecular weight (176.21 g/mol) .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its utility in asymmetric synthesis?

- Methodological Answer : The compound’s (4R,5R) or (4R,5S) stereochemistry (depending on synthesis) is critical for chiral inductions. For instance, in the synthesis of tetrafibricin fragments, the (R)-enantiomer was used to construct stereodefined C21–C40 segments via Kocienski-Julia olefination, achieving 60% yield . Protecting groups (e.g., TBDPS) are employed to preserve stereochemical integrity during multi-step reactions .

Q. Under what conditions does the dioxolane ring exhibit stability or reactivity?

- Methodological Answer : The dioxolane ring is stable under neutral or weakly acidic conditions but hydrolyzes in strong acids. Computational studies (e.g., DFT calculations) show that the five-membered dioxolane is 1.7 kcal/mol more stable than its six-membered isomer due to reduced steric strain . This stability allows its use in reactions requiring prolonged heating (e.g., overnight THF reactions at RT) .

Q. How can researchers resolve contradictions in reaction yields or stereochemical outcomes when using this compound?

- Methodological Answer :

- Yield Discrepancies : Optimize stoichiometry (e.g., LAH 1.5 equiv. vs. precursor) and purification methods (e.g., gradient elution in flash chromatography) .

- Stereochemical Drift : Monitor reaction progress via chiral HPLC or polarimetry. For example, diastereomeric mixtures (55:45) formed during desilylation were resolved using solvent-dependent crystallization .

Key Applications in Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.